4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE
Description
Properties
IUPAC Name |
4-[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-2-3-8-24-16-7-5-4-6-15(16)17-18(24)20-19(22-21-17)26-14-11-23-9-12-25-13-10-23/h4-7H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUNCMGIHZTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE involves several steps. The first step is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide to form the triazinoindole core The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide, under reflux . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazinoindole core can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiols .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and biological activity. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an antimalarial, antidepressant, and antileishmanial agent . Additionally, its ability to intercalate with DNA makes it a candidate for antiviral and cytotoxic studies . In industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE involves its interaction with various molecular targets and pathways. The triazinoindole core is known to intercalate with DNA, disrupting its function and leading to cytotoxic effects . Additionally, the compound’s ability to chelate iron ions can inhibit the proliferation of cancer cells by depriving them of essential nutrients . The morpholine moiety may also contribute to its biological activity by enhancing its solubility and bioavailability .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazinoindole scaffold is common among the compounds in the evidence, but substituents critically modulate their properties. Key comparisons include:
Table 1: Substituent Comparison
Key Observations :
- 3-Position Functionalization : The sulfanyl-ethyl-morpholine chain in the target differs from thiol (Compound 22) or hydrazinyl (Compound 24) groups. Thioethers (sulfanyl) are less reactive than thiols, offering greater stability in biological systems .
- Terminal Groups : Morpholine’s cyclic ether structure may confer better solubility than acetamide (Compound 23) or ester (Compound 26) termini, balancing lipophilicity and hydrophilicity .
Table 2: Inferred Property Comparison
Notes:
- Antimicrobial Potential: Triazinoindole derivatives in and show activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The target’s morpholine group may enhance penetration into microbial membranes .
- Enzyme Interaction: The triazinoindole core in (Compound 22) suggests possible kinase or protease modulation, which could extend to the target compound .
Biological Activity
The compound 4-{2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine is a derivative of triazinoindole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 449.57 g/mol. The structure includes a morpholine ring and a triazinoindole moiety, which are critical for its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O2S |
| Molecular Weight | 449.57 g/mol |
| LogP | 5.588 |
| Polar Surface Area | 63.25 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that derivatives of triazinoindole exhibit significant antimicrobial properties. For instance, compounds containing the triazinoindole structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to high activity levels . The presence of the morpholine group may enhance these activities by improving solubility and bioavailability.
Anticancer Activity
Several studies have investigated the anticancer potential of triazinoindole derivatives. The compound has demonstrated notable antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays have shown that compounds similar to 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE exhibit GI50 values indicating effective growth inhibition at low concentrations .
The mechanism by which this compound exerts its biological activity may involve several pathways:
- Inhibition of DNA Synthesis : Compounds in this class often interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Antioxidant Properties : Some derivatives show antioxidant activity that can protect cells from oxidative stress, which is crucial in cancer prevention.
- Enzyme Inhibition : The morpholine moiety may interact with specific enzymes involved in cancer progression or microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study tested various derivatives against Enterobacter aerogenes and found that modifications to the triazinoindole structure significantly increased antimicrobial activity. The addition of the morpholine group was particularly beneficial.
- Anticancer Testing : In another investigation, a closely related compound was assessed for its anticancer properties against multiple cell lines. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
